molecular formula C10H24ClNO4S B8228598 2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride

Cat. No.: B8228598
M. Wt: 289.82 g/mol
InChI Key: VXHWDLSPNLMOQX-UHFFFAOYSA-N
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Description

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These chimeras are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Preparation Methods

The synthesis of 2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride involves several steps. The compound is typically prepared by reacting a PEG derivative with a thiol group and an amine group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and protective atmospheres to prevent oxidation . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.

Scientific Research Applications

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

    Biology: PROTACs synthesized using this compound can be used to selectively degrade proteins of interest, aiding in the study of cellular processes.

    Medicine: PROTACs have potential therapeutic applications, including the treatment of diseases caused by aberrant protein function.

    Industry: The compound is used in the development of advanced materials and drug delivery systems

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride is unique due to its specific structure and functionality. Similar compounds include other PEG-based linkers such as:

Properties

IUPAC Name

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO4S.ClH/c11-1-2-12-3-4-13-5-6-14-7-8-15-9-10-16;/h16H,1-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHWDLSPNLMOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCS)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24ClNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.82 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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